Mestanolone (17α-methyl-5α-androstan-17β-ol-3-one) is an analytical-grade, 17α-alkylated derivative of dihydrotestosterone (DHT) utilized primarily as a certified analytical reference standard, forensic benchmark, and synthetic intermediate. By incorporating a 17α-methyl group into the 5α-reduced steroid framework, mestanolone achieves significant resistance to hepatic first-pass metabolism and 17β-hydroxysteroid dehydrogenase degradation compared to endogenous androgens [1]. In procurement contexts, it is highly valued for its strict androgenic profile—lacking the capacity for aromatization—making it an indispensable baseline material for endocrine receptor assays, competitive binding models, and anti-doping chromatographic calibrations.
Substituting mestanolone with closely related androgens like DHT or methyltestosterone introduces severe confounding variables in both analytical and biological applications. DHT, while a potent androgen, lacks the 17α-methyl group, resulting in rapid degradation by 3α-hydroxysteroid dehydrogenase (3α-HSD) in skeletal muscle and hepatic microsomes, rendering it unsuitable for prolonged in vitro assays or oral models [1]. Conversely, while methyltestosterone possesses the 17α-methyl group for stability, it retains a C4-C5 double bond that makes it highly susceptible to aromatase-mediated conversion into 17α-methylestradiol, triggering off-target estrogenic receptor activation [2]. Mestanolone is structurally 5α-reduced and 17α-alkylated, ensuring absolute aromatase resistance and sustained androgenic fidelity, which is critical for precision assay calibration and specific precursor synthesis.
A critical differentiator for mestanolone in endocrine research is its inability to be aromatized. Because its A-ring is already 5α-reduced, mestanolone exhibits 0% conversion to estrogenic metabolites in aromatase assays. In contrast, its direct structural analog, methyltestosterone, readily undergoes aromatization to form 17α-methylestradiol, a highly potent estrogen [1]. This strict non-aromatizability ensures that downstream receptor activation is exclusively androgenic.
| Evidence Dimension | Conversion rate to estrogenic metabolites via aromatase |
| Target Compound Data | Mestanolone (0% conversion; strictly androgenic) |
| Comparator Or Baseline | Methyltestosterone (Significant conversion to 17α-methylestradiol) |
| Quantified Difference | Absolute elimination of aromatase-driven estrogenic conversion |
| Conditions | In vitro aromatase enzymatic assays and in vivo receptor activation models |
Prevents estrogenic cross-talk in androgen receptor (AR) specific assays, ensuring data integrity for researchers isolating AR-mediated pathways.
Mestanolone demonstrates a substantially higher binding affinity for human Sex Hormone-Binding Globulin (SHBG) compared to other 17α-alkylated androgens. Quantitative competitive binding assays reveal that mestanolone has a relative binding affinity (RBA) of 84 for SHBG, whereas methyltestosterone exhibits an RBA of 64 [1]. This strong interaction with transport proteins significantly alters the free-fraction availability of the steroid in serum-containing media.
| Evidence Dimension | Relative Binding Affinity (RBA) for SHBG (Testosterone baseline = 82) |
| Target Compound Data | Mestanolone (RBA = 84) |
| Comparator Or Baseline | Methyltestosterone (RBA = 64) |
| Quantified Difference | 31.25% higher SHBG binding affinity for mestanolone compared to methyltestosterone |
| Conditions | Competitive binding assay against human Sex Hormone-Binding Globulin |
High SHBG affinity requires careful baseline calibration in serum-based in vitro assays to accurately calculate the bioavailable free fraction of the compound.
The addition of the 17α-methyl group provides mestanolone with dramatic steric hindrance against hepatic degradation, particularly by 17β-hydroxysteroid dehydrogenase (17β-HSD). While unalkylated DHT is rapidly deactivated into 3α-androstanediol with minimal oral bioavailability, mestanolone maintains structural integrity during first-pass metabolism, yielding a significantly prolonged half-life in microsomal stability models [1].
| Evidence Dimension | Resistance to 17β-HSD and hepatic first-pass metabolism |
| Target Compound Data | Mestanolone (Orally active, sterically hindered) |
| Comparator Or Baseline | Dihydrotestosterone (Biologically inactive via oral route, rapid degradation) |
| Quantified Difference | Complete restoration of oral bioavailability and prolonged half-life vs. unalkylated baseline |
| Conditions | Hepatic microsome stability assays and in vivo pharmacokinetic models |
Ensures consistent, prolonged exposure in metabolic and toxicological studies without the rapid signal decay seen with unalkylated androgens.
Due to its precise molecular weight (304.5 g/mol) and highly predictable GC-MS/LC-MS fragmentation patterns, mestanolone is heavily procured as an internal standard and certified reference material. It is essential for calibrating chromatographic equipment used in WADA-compliant sports doping analysis and forensic toxicology to detect 17α-alkylated steroid abuse and their specific metabolites (e.g., 17α-methyl-5α-androstane-3α,17β-diol) .
Because mestanolone is strictly non-aromatizable and highly resistant to 5α-reductase and 17β-HSD degradation, it serves as a highly reliable baseline agonist for in vitro androgen receptor screening. It allows researchers to isolate AR-mediated transcriptional activity without the confounding estrogenic cross-talk that occurs when using methyltestosterone or testosterone [1].
The stable 5α-reduced, 17α-alkylated framework of mestanolone makes it a highly valuable precursor in organic synthesis. It is utilized by specialized chemical manufacturers as an intermediate to synthesize complex, halogenated designer steroids (such as 3α-chloro-17α-methyl-5α-androstan-17β-ol) for advanced pharmacological testing and receptor mapping [2].
Irritant;Health Hazard